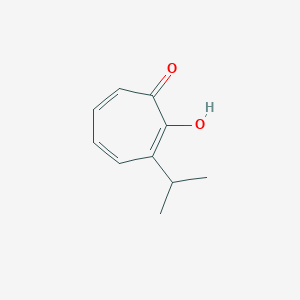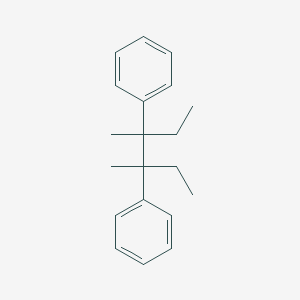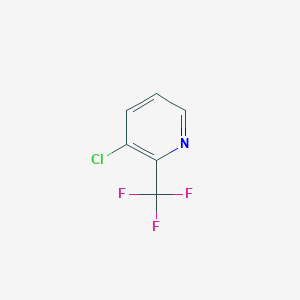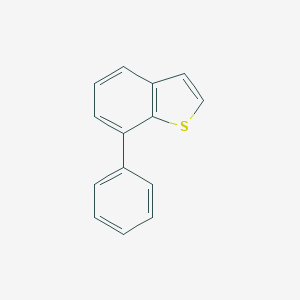
Decylcyclopentane
説明
Decylcyclopentane, also known as 1-cyclopentyldecane, is a hydrocarbon compound with the molecular formula C15H30. It consists of a cyclopentane ring attached to a decyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure.
準備方法
Synthetic Routes and Reaction Conditions: Decylcyclopentane can be synthesized through various methods, including:
Alkylation of Cyclopentane: This involves the reaction of cyclopentane with a decyl halide (such as decyl chloride) in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Hydrogenation of Decylcyclopentene: Decylcyclopentene can be hydrogenated using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of decylcyclopentene. This method is preferred due to its efficiency and scalability. The process typically uses a continuous flow reactor to maintain consistent reaction conditions and high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions to form smaller hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms in this compound are replaced by halogen atoms (such as chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine gas (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Cyclopentyl decanoic acid, cyclopentyl decanol.
Reduction: Smaller hydrocarbons such as cyclopentane and decane.
Substitution: Decylchlorocyclopentane, decylbromocyclopentane.
科学的研究の応用
Decylcyclopentane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a model compound for studying the behavior of cycloalkanes in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in the formulation of certain biochemical reagents.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized as a lubricant and additive in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of decylcyclopentane primarily involves its interaction with other molecules through hydrophobic interactions. Its cycloalkane structure allows it to participate in various chemical reactions, including substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Cyclopentane: A simpler cycloalkane with a five-membered ring structure.
Decane: A linear alkane with ten carbon atoms.
Cyclohexane: A six-membered ring cycloalkane.
Comparison:
Cyclopentane vs. Decylcyclopentane: this compound has a longer carbon chain attached to the cyclopentane ring, making it more hydrophobic and increasing its molecular weight.
Decane vs. This compound: this compound has a ring structure, which imparts different chemical properties compared to the linear structure of decane.
Cyclohexane vs. This compound: Cyclohexane has a six-membered ring, while this compound has a five-membered ring with an additional decyl group, leading to differences in reactivity and physical properties.
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its hydrophobic nature contribute to its versatility and utility in research and industry.
特性
IUPAC Name |
decylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUVLFFZQCUYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074700 | |
| Record name | Cyclopentane, decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-21-7 | |
| Record name | Cyclopentane, decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, decyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B156390.png)







